Enhanced CB2 Cannabinoid Receptor Affinity of the 1,2,4-Oxadiazole Core vs. the 1,3,4-Oxadiazole Isomer
In a direct head-to-head study of matched pairs, bioisosteric replacement of a central 1,2,4-oxadiazole ring with a regioisomeric 1,3,4-oxadiazole ring led to a 10- to 50-fold reduction in binding affinity for the CB2 receptor. This demonstrates that the 1,2,4-oxadiazole core, a defining feature of [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, is pharmacodynamically non-interchangeable with its isomeric counterpart [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) after oxadiazole regioisomer replacement |
|---|---|
| Target Compound Data | Not directly measured on the target methanol compound; evidence is on the 1,2,4-oxadiazole core in a matched pair series |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer of the same matched pair scaffold |
| Quantified Difference | 10- to 50-fold reduction in CB2 affinity for the 1,3,4-isomer compared to the 1,2,4-isomer |
| Conditions | CB2 receptor binding assay; matched molecular pair of central oxadiazole regioisomers |
Why This Matters
This directly quantifies the risk of substituting a 1,2,4-oxadiazole scaffold with a 1,3,4-isomer for CB2-targeted projects, demonstrating that the choice of regioisomer is a high-stakes pharmacological decision.
- [1] Lueg, C.; Schepmann, D.; Gütschow, M.; Soeberdt, M.; Bahrenberg, G.; Christoph, T.; Wünsch, B. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Med. Chem. Commun. 2017, 8, 1507-1514. View Source
